molecular formula C12H12Cl2N2O3 B2433759 N-(3,5-dichlorophenyl)-2-morpholino-2-oxoacetamide CAS No. 306730-42-7

N-(3,5-dichlorophenyl)-2-morpholino-2-oxoacetamide

Cat. No.: B2433759
CAS No.: 306730-42-7
M. Wt: 303.14
InChI Key: SLEQBXRYXSSUFW-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-morpholino-2-oxoacetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group, a morpholino group, and an oxoacetamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-morpholino-2-oxoacetamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product . The reaction can be summarized as follows:

3,5-dichlorobenzoyl chloride+morpholineThis compound\text{3,5-dichlorobenzoyl chloride} + \text{morpholine} \rightarrow \text{this compound} 3,5-dichlorobenzoyl chloride+morpholine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-morpholino-2-oxoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-morpholino-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-morpholino-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. For instance, it may inhibit bacterial enzymes, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

N-(3,5-dichlorophenyl)-2-morpholino-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and industrial processes .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-morpholin-4-yl-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O3/c13-8-5-9(14)7-10(6-8)15-11(17)12(18)16-1-3-19-4-2-16/h5-7H,1-4H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEQBXRYXSSUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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